Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate
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Overview
Description
Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is a chemical compound with the molecular formula C10H11Cl2N3O2 and a molecular weight of 276.12 g/mol . It is a derivative of acetic acid and is characterized by the presence of an ethyl ester group, an amino group, and a dichlorophenyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 2-amino-2-(2,4-dichlorophenyl)acetate involves several steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with hydrazine to form 2,4-dichlorophenylhydrazine. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Chemical Reactions Analysis
Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate is utilized in various scientific research fields:
Chemistry: It serves as a reagent or intermediate in organic synthesis and the development of new chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(2,4-dichlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-amino-2-(2,4-dichlorophenyl)hydrazono-acetate: This compound has a similar structure but differs in the presence of a hydrazono group instead of an amino group.
Ethyl 2,4-dichlorophenylacetate: This compound lacks the amino group and has different chemical properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-amino-2-(2,4-dichlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5,9H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGCPFPCVRSFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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